N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It likely exhibits a combination of aromatic and aliphatic character, given the presence of both benzimidazole and piperidine groups. The sulfonyl group could introduce polarity and the potential for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the benzimidazole group might undergo electrophilic substitution reactions, while the piperidine group could participate in nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of both polar (sulfonyl) and nonpolar (phenyl) groups could give it a range of solubility properties .Scientific Research Applications
- Application : Researchers have explored its use as a template for developing positive allosteric modulators (PAMs) targeting α1β2γ2 GABA-A receptors . These PAMs enhance receptor activity, potentially leading to therapeutic effects in anxiety disorders, epilepsy, and sleep disturbances.
- Application : Substituted N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides, structurally related to our compound, have been evaluated as tubulin polymerization inhibitors . These inhibitors disrupt microtubule dynamics and may find applications in cancer therapy.
GABA-A Receptor Modulation
Tubulin Polymerization Inhibition
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3S2/c24-20-9-10-21(32-20)33(30,31)28-13-11-15(12-14-28)23(29)27-17-6-2-1-5-16(17)22-25-18-7-3-4-8-19(18)26-22/h1-10,15H,11-14H2,(H,25,26)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQQYRUYPZBYKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3)S(=O)(=O)C5=CC=C(S5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide |
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